molecular formula C14H21N3O4 B2720472 N-cyclohexyl-3-(2,4-dioxooxazolidin-3-yl)pyrrolidine-1-carboxamide CAS No. 2034384-11-5

N-cyclohexyl-3-(2,4-dioxooxazolidin-3-yl)pyrrolidine-1-carboxamide

Cat. No. B2720472
CAS RN: 2034384-11-5
M. Wt: 295.339
InChI Key: VXYHLBNDCGXDRG-UHFFFAOYSA-N
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Description

“N-cyclohexyl-3-(2,4-dioxooxazolidin-3-yl)pyrrolidine-1-carboxamide” is a compound with the molecular formula C14H21N3O4. It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, a cyclohexyl group, and a 2,4-dioxooxazolidin-3-yl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Heterocyclic Synthesis

  • Cyclocondensation Reactions : It has been demonstrated that certain acetamides can act as 2-enamides in cyclocondensation reactions with oxalyl chloride, leading to the formation of new heterocyclic assemblies. This process yields compounds in the pyrrolidine family with significant yields, indicating potential for synthesis and exploration in medicinal chemistry K. Obydennov et al., 2017.

Anticancer and Antibacterial Activity

  • Anticancer and Anti-Biofilm Activity : A study on novel 2-(het)arylpyrrolidine derivatives, including those related to the target compound, showcased their potential as anticancer and antibacterial agents. Some derivatives exhibited in vitro activity comparable to reference drugs and effectively suppressed bacterial biofilm growth A. Smolobochkin et al., 2019.

Synthesis and Properties of Polyamides

  • Polyamides with Cyclohexane Structure : Research into the synthesis of aromatic polyamides containing the cyclohexane structure has revealed methods starting from aromatic nucleophilic substitution reactions. These polyamides exhibit high thermal stability and solubility in polar aprotic solvents, making them suitable for various industrial applications S. Hsiao et al., 1999.

Molecular Docking and Biological Activities

  • Molecular Docking Studies : The creation of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids demonstrated varied biological activities, including antibacterial, anti-inflammatory, and antioxidant properties. Molecular docking analysis with enzymes like cyclooxygenase has provided insights into potential binding models, offering a pathway for drug discovery and development R. Sribalan et al., 2016.

Synthesis Methods and Chemical Properties

  • Efficient Synthesis of Coupling Agents : A study outlined an efficient synthesis method for a complex heterobifunctional coupling agent, critical for the chemoselective conjugation of proteins and enzymes. This demonstrates the compound's utility in biochemical research and pharmaceutical development R. E. Reddy et al., 2005.

Future Directions

Pyrrolidine derivatives, including “N-cyclohexyl-3-(2,4-dioxooxazolidin-3-yl)pyrrolidine-1-carboxamide”, hold promise for the development of new biologically active compounds . Future research could focus on exploring the biological activities of this compound and its potential applications in drug discovery.

properties

IUPAC Name

N-cyclohexyl-3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c18-12-9-21-14(20)17(12)11-6-7-16(8-11)13(19)15-10-4-2-1-3-5-10/h10-11H,1-9H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYHLBNDCGXDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCC(C2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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